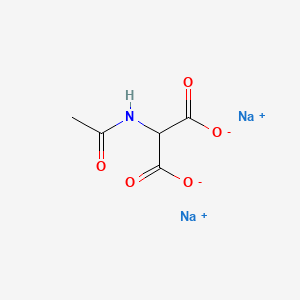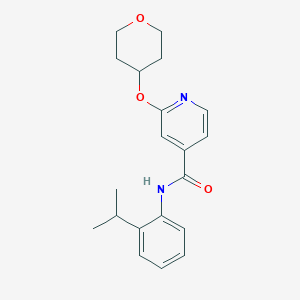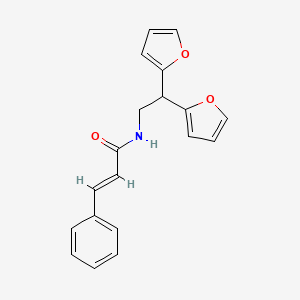
Sodium 2-acetamidomalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-acetamidomalonate is an organic compound with the molecular formula C₅H₆NNaO₅. It is a derivative of malonic acid and is characterized by the presence of an acetamido group. This compound is primarily used in organic synthesis, particularly in the preparation of α-amino acids and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-acetamidomalonate typically involves the acetylation of diethyl aminomalonate. The process begins with the preparation of diethyl isonitrosomalonate by reacting diethyl malonate with sodium nitrite in an acidic medium. This intermediate is then reduced using zinc powder in the presence of acetic anhydride to yield diethyl acetamidomalonate .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-acetamidomalonate undergoes various chemical reactions, including:
Alkylation: The enolate form of this compound can react with alkyl halides in an S_N2 reaction to form alkylated derivatives.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol is commonly used as a base for the alkylation reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide is used for hydrolysis reactions.
Decarboxylation: Elevated temperatures are required for decarboxylation reactions.
Major Products:
Alkylation: Produces α-substituted malonic esters.
Hydrolysis: Yields carboxylic acids.
Decarboxylation: Forms substituted monocarboxylic acids.
Scientific Research Applications
Sodium 2-acetamidomalonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-acetamidomalonate involves its role as a nucleophile in various organic reactions. The compound’s enolate form can attack electrophilic centers, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Diethyl acetamidomalonate: A closely related compound used in similar synthetic applications.
Diethyl malonate: Another derivative of malonic acid, commonly used in malonic ester synthesis.
Ethyl acetoacetate: Used in acetoacetic ester synthesis, similar to malonic ester synthesis but yields ketones instead of carboxylic acids.
Uniqueness: Sodium 2-acetamidomalonate is unique due to its acetamido group, which provides additional reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
disodium;2-acetamidopropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHMKRWQGAVIJB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NNa2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2368368.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2368369.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2368370.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2368372.png)
![Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2368374.png)
![N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2368376.png)
![Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2368377.png)
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2368381.png)

![1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368383.png)


![2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid](/img/structure/B2368388.png)

